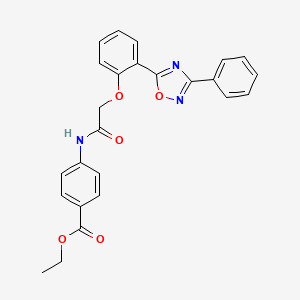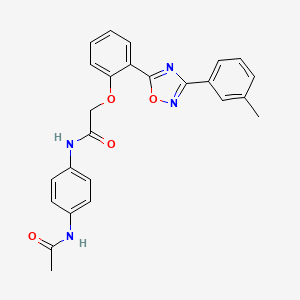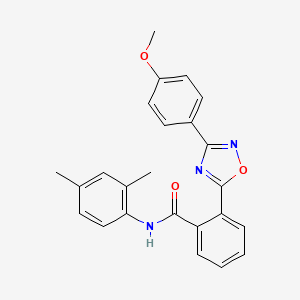
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as DMXAA, is a synthetic small molecule that has gained attention in recent years due to its potential applications in cancer treatment. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide's mechanism of action involves the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide binds to a receptor on immune cells called STING, leading to the production of interferon and other cytokines that activate immune cells to attack cancer cells. This immune response leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are involved in the immune response. It also leads to the activation of natural killer cells and macrophages, which are involved in killing cancer cells. N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for investigating the immune response to cancer. Another advantage is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a potentially useful therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its anti-tumor activity has not yet been demonstrated in clinical trials, so its potential as a therapeutic agent is still being investigated.
Direcciones Futuras
There are a number of future directions for research on N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of combination therapies that include N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and other anti-cancer agents. Another area of interest is the investigation of N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide's potential use in combination with immunotherapy, which is a rapidly growing field in cancer treatment. Additionally, further studies are needed to fully understand N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide's mechanism of action and to identify biomarkers that can predict patient response to treatment.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of an oxadiazole ring followed by the addition of a benzamide group. The final product is obtained through a series of purification steps and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in various preclinical models of cancer, including lung, breast, and colon cancer. N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide works by activating the immune system to attack cancer cells, leading to tumor cell death. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that tumors need to grow.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-8-13-21(16(2)14-15)25-23(28)19-6-4-5-7-20(19)24-26-22(27-30-24)17-9-11-18(29-3)12-10-17/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUMEWTNDTXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

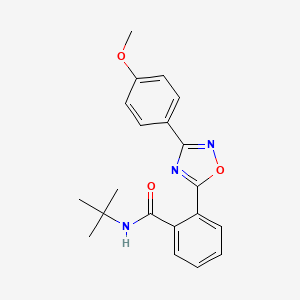


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

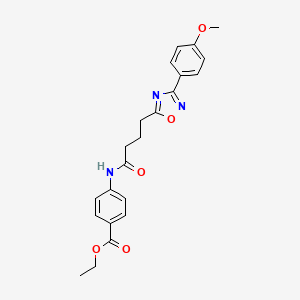

![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
